molecular formula C20H23N5O B10889328 4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B10889328
M. Wt: 349.4 g/mol
InChI Key: KMTTWFACUNGGEH-UHFFFAOYSA-N
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Description

4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound with a unique structure that combines a benzimidazole core with a triazine ring and a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Triazine Ring: The triazine ring can be introduced by reacting the benzimidazole derivative with cyanuric chloride in the presence of a base such as triethylamine.

    Attachment of the Pentyloxyphenyl Group: The final step involves the nucleophilic substitution of the triazine ring with 4-pentyloxyaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the pentyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties may make it useful in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methoxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-[4-(Ethoxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-[4-(Butoxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Uniqueness

The presence of the pentyloxy group in 4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine imparts unique hydrophobic properties and steric effects, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methoxy, ethoxy, and butoxy analogs.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

4-(4-pentoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C20H23N5O/c1-2-3-6-13-26-15-11-9-14(10-12-15)18-23-19(21)24-20-22-16-7-4-5-8-17(16)25(18)20/h4-5,7-12,18H,2-3,6,13H2,1H3,(H3,21,22,23,24)

InChI Key

KMTTWFACUNGGEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

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